molecular formula C24H23N5OS B12458067 N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide

N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide

Cat. No.: B12458067
M. Wt: 429.5 g/mol
InChI Key: LSVCPTYHDJFKGG-UHFFFAOYSA-N
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Description

1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a benzoyl group, an isopropylphenyl group, and a benzotriazole moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting 4-isopropylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Thiourea Formation: The benzotriazole intermediate is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired thiourea derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the thiourea group into corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: Thiourea derivatives are known for their plant growth-regulating properties. This compound may be explored for its potential use as a plant growth regulator or pesticide.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can be compared with other thiourea derivatives, such as:

    1-BENZOYL-3-(4-ISOPROPYLPHENYL)THIOUREA: This compound lacks the benzotriazole moiety, making it less versatile in terms of biological activity and applications.

    1-BENZOYL-3-(4-METHYLPHENYL)THIOUREA: This compound has a methyl group instead of an isopropyl group, which may affect its biological activity and chemical reactivity.

    1-BENZOYL-3-(4-CHLOROPHENYL)THIOUREA: The presence of a chlorine atom can significantly alter the compound’s properties, such as its solubility and reactivity.

The uniqueness of 1-BENZOYL-3-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA lies in its combination of functional groups, which confer specific biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23N5OS/c1-15(2)17-9-11-19(12-10-17)29-27-21-13-16(3)20(14-22(21)28-29)25-24(31)26-23(30)18-7-5-4-6-8-18/h4-15H,1-3H3,(H2,25,26,30,31)

InChI Key

LSVCPTYHDJFKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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